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Introduction
Sulfo-Cy3 amine is a water-soluble, amine-reactive fluorescent dye belonging to the cyanine

dye family.[1][2][3] Its bright fluorescence, high photostability, and water solubility make it a

valuable tool for labeling biomolecules such as proteins and nucleic acids.[1][4][5] In the field of

super-resolution microscopy, particularly in techniques like Stochastic Optical Reconstruction

Microscopy (STORM) and Photoactivated Localization Microscopy (PALM), the photophysical

properties of fluorophores are critical for achieving nanoscale resolution. This application note

details the use of Sulfo-Cy3 amine in STORM and PALM, providing protocols for labeling and

imaging.

Sulfo-Cy3 is a sulfonated version of the Cy3 dye, which enhances its hydrophilicity.[1] The

amine group allows for covalent conjugation to electrophiles, such as activated esters (e.g.,

NHS esters) on proteins or other biomolecules.[2][5] While often used in a dye pair with a

photoswitchable reporter dye like Cy5 or Alexa Fluor 647 in STORM, Cy3 dyes themselves can

exhibit photoswitching behavior under specific imaging conditions, making them suitable for

dSTORM (direct STORM).[6]
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A summary of the key properties of Sulfo-Cy3 is presented in the table below. These properties

are essential for designing and executing successful super-resolution imaging experiments.

Property Value Reference

Molecular Formula C₃₆H₅₀N₄O₇S₂ [3]

Excitation Maximum (λex) ~548 - 554 nm [3][4]

Emission Maximum (λem) ~563 - 568 nm [3][4]

Molar Extinction Coefficient ~150,000 cm⁻¹M⁻¹ [1]

Solubility Water, DMSO, DMF [5]

Reactivity

Carbonyls (aldehydes,

ketones), activated esters

(e.g., NHS esters)

[5]

Application in Super-Resolution Microscopy
In STORM and PALM, the ability of a fluorophore to be switched between a fluorescent "on"

state and a dark "off" state is paramount. This allows for the temporal separation of signals

from individual molecules, enabling their precise localization.

Role in STORM:

As an Activator Dye: In classical STORM, Sulfo-Cy3 can be used as an "activator" dye in

conjunction with a "reporter" dye (e.g., Alexa Fluor 647 or Cy5). Upon excitation with a

specific laser wavelength, the activator dye facilitates the return of the nearby reporter dye

from a long-lived dark state back to an emissive state.

As a dSTORM Dye: In direct STORM (dSTORM), single fluorophores are induced to blink

(switch between on and off states) in the presence of a specific imaging buffer. While less

common than far-red dyes for this purpose, Cy3 dyes can be used for dSTORM imaging,

often benefiting from specific buffer compositions to optimize their blinking characteristics.[7]

[8]

Suitability for PALM:
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PALM typically utilizes photoactivatable or photoconvertible fluorescent proteins. However, the

term is sometimes used more broadly to include localization microscopy with organic dyes. The

principles of single-molecule localization are the same, and Sulfo-Cy3 amine can be used to

label target proteins for imaging with this approach.

Experimental Protocols
Protocol 1: Labeling of Antibodies with Sulfo-Cy3 Amine
This protocol describes the conjugation of Sulfo-Cy3 amine to antibodies. For STORM, a low

degree of labeling (DOL) is often preferred to ensure that individual blinking events are from

single fluorophores.

Materials:

Sulfo-Cy3 amine

Antibody to be labeled (in an amine-free buffer, e.g., PBS)

1 M Sodium bicarbonate buffer, pH 8.3

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide)

Purification column (e.g., gel filtration or dialysis cassette)

Procedure:

Prepare Antibody: Dissolve the antibody in 0.1 M sodium bicarbonate buffer at a

concentration of 2-10 mg/mL.[9] Ensure the buffer is free of primary amines like Tris or

glycine.[9]

Prepare Dye Solution: Immediately before use, dissolve Sulfo-Cy3 amine in DMF or DMSO

to a concentration of 10 mg/mL.

Activate Carboxylic Acids (if necessary): If labeling a molecule with available carboxylic

acids, pre-activate it with EDC and NHS according to standard protocols. For labeling
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primary amines on an antibody, this step is not needed.

Conjugation Reaction:

Add the Sulfo-Cy3 amine solution to the antibody solution. The optimal molar ratio of dye

to protein for STORM is typically lower than for standard fluorescence microscopy and

may need to be optimized. A starting point is a 5-10 fold molar excess of the dye.

Incubate the reaction for 1-2 hours at room temperature with gentle stirring, protected from

light.

Purification: Remove unconjugated dye by gel filtration, dialysis, or spin filtration.

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of

the conjugate at 280 nm (for the protein) and at the absorbance maximum of Sulfo-Cy3

(~550 nm).

Protocol 2: dSTORM Imaging of Sulfo-Cy3 Labeled
Samples
This protocol outlines the general steps for performing dSTORM imaging with Sulfo-Cy3.

Materials:

Sulfo-Cy3 labeled sample (e.g., cells with labeled antibodies)

dSTORM imaging buffer (see below for formulation)

Microscope equipped for super-resolution imaging (TIRF or highly inclined illumination is

recommended)

High-power lasers (e.g., 561 nm for excitation)

Sensitive EMCCD or sCMOS camera

dSTORM Imaging Buffer Formulation:
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The composition of the imaging buffer is critical for inducing and maintaining the blinking of

cyanine dyes. A common formulation includes an oxygen scavenging system and a thiol.

GLOX Buffer:

10% (w/v) Glucose

0.5 mg/mL Glucose oxidase

40 µg/mL Catalase

in PBS or other suitable buffer

Thiol:

10-100 mM Mercaptoethylamine (MEA) or 10-50 mM β-mercaptoethanol (BME)

Imaging Procedure:

Sample Mounting: Mount the sample in the dSTORM imaging buffer.

Microscope Setup:

Use a high numerical aperture objective (e.g., 60x or 100x oil immersion).

Illuminate the sample with the 561 nm laser at a high power density to induce

photoswitching.

Image Acquisition:

Acquire a stream of thousands of images (typically 10,000-50,000 frames) at a high frame

rate (e.g., 50-100 Hz).

Ensure that only a sparse subset of fluorophores is in the "on" state in each frame.

Data Analysis:

Process the raw image stack with a localization software (e.g., ThunderSTORM,

rapidSTORM, or commercial software).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12375572?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The software will identify and fit the point spread function (PSF) of each blinking event to

determine the precise coordinates of the fluorophore.

Reconstruct the final super-resolved image from the localized coordinates.
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Fig. 1: Experimental workflow for STORM using Sulfo-Cy3 amine.
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Fig. 2: Simplified Jablonski diagram for dSTORM photoswitching.

Conclusion
Sulfo-Cy3 amine is a versatile and robust fluorescent probe for super-resolution microscopy.

Its bright fluorescence and water solubility make it an excellent choice for labeling biological
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structures with high precision. By carefully optimizing labeling conditions and imaging buffer

composition, researchers can harness the photoswitching properties of Sulfo-Cy3 for high-

quality STORM and PALM imaging, enabling the visualization of cellular structures at the

nanoscale. Further characterization of its specific photoswitching kinetics in various STORM

buffers will continue to refine its application in quantitative super-resolution studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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